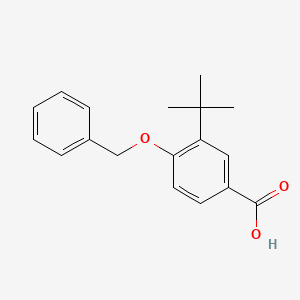

4-(Benzyloxy)-3-(tert-butyl)benzoic acid

Description

Contextualization within Benzoic Acid Derivatives and Their Synthetic Utility

Benzoic acid and its derivatives are fundamental scaffolds in organic chemistry, serving as crucial intermediates in the synthesis of a vast array of commercially and scientifically important products. The carboxylic acid functional group is a versatile handle for chemical modification, readily undergoing reactions such as esterification, amidation, and reduction to form a wide range of other functional groups. guidechem.com

These derivatives are cornerstones in multiple industries:

Pharmaceuticals: The benzoic acid moiety is a common structural motif in many active pharmaceutical ingredients. Substituted benzoic acids are explored for a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Agrochemicals: Many herbicides, fungicides, and pesticides are synthesized from benzoic acid precursors.

Polymers and Materials Science: They are used as modifiers for alkyd resins and as polymerization regulators for polyesters, enhancing the physical properties of the resulting materials. chemicalbook.com

The synthetic utility of a specific derivative like 4-(Benzyloxy)-3-(tert-butyl)benzoic acid lies in its pre-functionalized core, allowing chemists to introduce a precisely substituted aromatic ring into a larger target molecule in a single step.

Significance of Phenolic Ethers (Benzyloxy) and Sterically Hindered (tert-butyl) Substituents in Aromatic Systems

The specific substituents on the benzene (B151609) ring of this compound are not arbitrary; they serve distinct and strategic purposes in chemical synthesis and molecular design.

Phenolic Ethers (Benzyloxy group): The benzyloxy group is a widely used protecting group for phenols. The hydroxyl group of the precursor, 3-(tert-butyl)-4-hydroxybenzoic acid, is masked as a benzyl (B1604629) ether to prevent it from interfering with reactions targeting other parts of the molecule. This ether is generally stable to a wide range of reaction conditions but can be readily cleaved via catalytic hydrogenation to reveal the phenol (B47542) when needed. Beyond its protective role, the bulky benzyloxy group can also influence the electronic properties and conformation of the molecule.

Sterically Hindered (tert-butyl group): The tert-butyl group is one of the most common sterically bulky substituents in organic chemistry. Its primary role is to create steric hindrance, which can:

Direct Reaction Selectivity: By physically blocking access to adjacent positions on the aromatic ring, it can force incoming reagents to react at other, less hindered sites. In this molecule, its position ortho to the benzyloxy group and meta to the carboxylic acid can influence subsequent electrophilic aromatic substitution reactions.

Control Molecular Conformation: The bulk of the tert-butyl group can restrict the rotation of adjacent functional groups.

Enhance Solubility: The lipophilic nature of the tert-butyl group often increases the solubility of the compound in nonpolar organic solvents, which can be advantageous in synthesis.

Improve Stability: It can act as a stabilizing agent, for instance, by preventing unwanted polymerization or degradation of materials. vinatiorganics.com

The combination of these two groups makes this compound a highly tailored building block, designed for multi-step synthetic sequences where control over reactivity and molecular architecture is paramount.

Overview of Current Research Trajectories Involving Structurally Analogous Compounds

While direct research on this compound is limited, the research landscape for its analogs is rich and provides insight into its potential applications.

Liquid Crystals: Benzoic acid derivatives with alkoxy substituents are extensively studied for their use in liquid crystal (LC) technologies. nih.govtubitak.gov.tr The rigid core of the benzoic acid combined with flexible alkyl or alkoxy chains can lead to the formation of mesophases, which are essential for display technologies. The specific substitution pattern and steric bulk in the target molecule could be explored for creating novel LC materials with tailored properties. tubitak.gov.tr

Medicinal Chemistry: Substituted benzoic acids are prevalent in drug discovery. For instance, 3,5-di-tert-butyl-4-hydroxybenzoic acid, a structurally related compound, is investigated for its antioxidant properties. The 4-alkoxy-3-alkylbenzoic acid scaffold could be a valuable starting point for the synthesis of inhibitors for biological targets where the substituents can be fine-tuned to optimize binding affinity and pharmacokinetic properties.

On-Surface Synthesis: Benzoic acid derivatives are being used as building blocks for creating novel molecular architectures directly on surfaces. researchgate.net The functional groups on the molecule can be used to direct self-assembly or to undergo surface-mediated chemical reactions, paving the way for advanced materials with unique electronic or catalytic properties. researchgate.net

These research areas demonstrate that the combination of alkoxy and bulky alkyl groups on a benzoic acid core is a motif of high interest, suggesting that this compound is a relevant and potentially valuable compound for future studies.

Scope and Objectives of Academic Inquiry into this compound

The primary objective of academic inquiry into a compound like this compound would likely be its utilization as a specialized synthetic intermediate. Its value is not as an end-product, but as a precursor for more complex molecules.

The key research objectives would include:

Synthesis of Novel Scaffolds: Using the carboxylic acid group for derivatization while the benzyloxy group serves as a masked phenol. The tert-butyl group would ensure regiochemical control in subsequent reactions or impart specific physical properties to the final product.

Development of Protected Phenolic Compounds: Investigating its use in syntheses where a hindered phenolic moiety is required. After building a larger molecular framework, the benzyloxy group can be deprotected to reveal the phenol, which could be crucial for biological activity or for its properties as a ligand or material component.

Probing Structure-Activity Relationships: In a medicinal chemistry context, it could be used as part of a library of related compounds to systematically probe how the size (tert-butyl) and nature of the substituent at the 4-position (benzyloxy, and later hydroxyl) affect the biological activity of a lead compound.

Ultimately, the academic inquiry would focus on leveraging the compound's unique combination of a reactive handle, a protective group, and a sterically directing group to achieve synthetic outcomes that would be more difficult with simpler benzoic acid derivatives.

Compound Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 146852-63-3 | |

| Molecular Formula | C₁₈H₂₀O₃ | |

| Molecular Weight | 284.36 g/mol |

| Physical Form | Solid | |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Benzoic acid |

| 3,5-di-tert-butyl-4-hydroxybenzoic acid |

| 3-(tert-butyl)-4-hydroxybenzoic acid |

Structure

3D Structure

Properties

Molecular Formula |

C18H20O3 |

|---|---|

Molecular Weight |

284.3 g/mol |

IUPAC Name |

3-tert-butyl-4-phenylmethoxybenzoic acid |

InChI |

InChI=1S/C18H20O3/c1-18(2,3)15-11-14(17(19)20)9-10-16(15)21-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3,(H,19,20) |

InChI Key |

IYXJZCFQECJQTE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)C(=O)O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 4 Benzyloxy 3 Tert Butyl Benzoic Acid and Its Precursors

Retrosynthetic Analysis and Strategic Disconnections for the Benzoic Acid Core

A retrosynthetic analysis of 4-(benzyloxy)-3-(tert-butyl)benzoic acid reveals two primary disconnection points, leading to two plausible synthetic strategies. The first involves the disconnection of the benzyl-oxygen bond of the benzyloxy group, suggesting an O-alkylation of a phenolic precursor. The second approach involves the disconnection of the carbon-carbon bond between the aromatic ring and the tert-butyl group, pointing towards an electrophilic aromatic substitution, specifically a Friedel-Crafts alkylation.

These two disconnections give rise to two key intermediate precursors:

3-tert-butyl-4-hydroxybenzoic acid : This precursor can be subjected to benzylation to introduce the benzyloxy moiety.

4-(benzyloxy)benzoic acid : This precursor can undergo a Friedel-Crafts tert-butylation to install the tert-butyl group.

Alkylation Strategies for the Benzyloxy Moiety

The introduction of the benzyloxy group is a crucial step in one of the primary synthetic routes. This is typically achieved through the O-alkylation of a corresponding phenolic precursor.

O-Alkylation of Phenolic Precursors with Benzyl (B1604629) Halides

The Williamson ether synthesis is a classic and widely employed method for the formation of ethers, including the benzylation of phenols. This reaction involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction with a benzyl halide, typically benzyl chloride or benzyl bromide.

In the context of synthesizing this compound, this strategy would involve the benzylation of 3-tert-butyl-4-hydroxybenzoic acid. The reaction is generally carried out in the presence of a base to facilitate the formation of the phenoxide ion.

Table 1: Reaction Conditions for Williamson Ether Synthesis of Benzyl Ethers

| Base | Solvent | Temperature | Typical Substrates |

| Potassium Carbonate | Acetone (B3395972), DMF | Reflux | Phenols, Carboxylic acids |

| Sodium Hydride | THF, DMF | Room Temperature | Alcohols, Phenols |

| Sodium Hydroxide (B78521) | Water, Ethanol (B145695) | Varies | Phenols |

This table presents common conditions for the Williamson ether synthesis, a versatile method for preparing ethers.

The choice of base and solvent is critical to the success of the reaction and can influence the reaction rate and yield. For instance, the use of a strong base like sodium hydride in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) can effectively deprotonate the phenol (B47542) at room temperature. Alternatively, a weaker base like potassium carbonate in a polar aprotic solvent like acetone or DMF at reflux temperatures is also a common and effective method.

Alternative Benzyloxylation Routes

While the Williamson ether synthesis is the most common approach, other methods for the introduction of a benzyloxy group exist. These can be particularly useful if the substrate is sensitive to the basic conditions of the Williamson reaction. One such alternative involves the use of benzyl trichloroacetimidate (B1259523) under acidic conditions. Another approach is the Mitsunobu reaction, which allows for the benzylation of alcohols under mild, neutral conditions using benzyl alcohol, triphenylphosphine, and a dialkyl azodicarboxylate. However, for phenolic substrates, the Williamson ether synthesis remains a robust and straightforward choice.

Introduction of the tert-Butyl Group via Electrophilic Aromatic Substitution

The introduction of the tert-butyl group onto the aromatic ring is another key transformation in the synthesis of this compound. This is typically achieved through a Friedel-Crafts alkylation reaction.

Friedel-Crafts Alkylation with tert-Butyl Halides or Alkenes

Friedel-Crafts alkylation involves the reaction of an aromatic ring with an alkyl halide or an alkene in the presence of a Lewis acid catalyst. For the introduction of a tert-butyl group, tert-butyl chloride, tert-butyl bromide, or isobutylene (B52900) are commonly used as the alkylating agents. The Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), polarizes the C-X bond of the alkyl halide or protonates the alkene to generate the tert-butyl carbocation, which then acts as the electrophile in the aromatic substitution.

In the synthesis of the target molecule, this reaction could be applied to 4-(benzyloxy)benzoic acid. The benzyloxy group is an ortho, para-directing group, meaning it will direct the incoming electrophile (the tert-butyl group) to the positions ortho and para to it. Since the para position is already occupied by the carboxylic acid group, the tert-butylation is expected to occur at the ortho position (C-3).

Table 2: Common Catalysts and Reagents in Friedel-Crafts tert-Butylation

| Catalyst | Alkylating Agent | Typical Substrates |

| AlCl₃ | tert-Butyl chloride | Benzene (B151609), Toluene (B28343) |

| FeCl₃ | tert-Butyl chloride | Phenols, Anisoles |

| H₂SO₄ | Isobutylene, tert-Butanol | Phenols |

| Zeolites | Isobutylene | Toluene |

This table outlines common catalysts and reagents used in Friedel-Crafts tert-butylation reactions.

Regioselective tert-Butylation Methodologies at the C-3 Position

Achieving high regioselectivity in the Friedel-Crafts alkylation can be challenging, as polysubstitution and isomerization are common side reactions. The directing effect of the existing substituents on the aromatic ring plays a crucial role in determining the position of the incoming tert-butyl group.

In the case of 4-substituted phenols, the hydroxyl group is a strong activating and ortho, para-directing group. The tert-butylation of 4-hydroxybenzoic acid would be expected to yield 3-tert-butyl-4-hydroxybenzoic acid. However, the reaction conditions must be carefully controlled to prevent di-tert-butylation at both ortho positions (C-3 and C-5). The bulky nature of the tert-butyl group can provide a degree of steric hindrance that may favor mono-substitution, especially when using milder catalysts or lower temperatures.

For the tert-butylation of 4-(benzyloxy)benzoic acid, the benzyloxy group is also an ortho, para-director. The electronic and steric properties of the benzyloxy and carboxylic acid groups will influence the regiochemical outcome. Research on the tert-butylation of similar substrates suggests that the choice of Lewis acid and solvent can significantly impact the ortho-to-para product ratio. For instance, the use of milder Lewis acids or heterogeneous catalysts like zeolites can sometimes enhance the selectivity for the desired ortho-product.

Carboxylic Acid Functional Group Installation and Manipulation

The introduction and modification of the carboxylic acid group on the benzene ring are pivotal steps in the synthesis of this compound. Several classical and modern organic chemistry techniques can be employed for this purpose.

Oxidation of Aldehyde Precursors to the Benzoic Acid

A common and effective method for the synthesis of benzoic acids is the oxidation of the corresponding benzaldehydes. In the context of this compound, the precursor would be 4-(benzyloxy)-3-(tert-butyl)benzaldehyde. This transformation can be achieved using a variety of oxidizing agents.

The choice of oxidant and reaction conditions is crucial to ensure high conversion and selectivity, avoiding over-oxidation or side reactions. For instance, the oxidation of benzyl alcohol to benzaldehyde (B42025) can be a competing reaction, and conditions must be optimized to favor the formation of the carboxylic acid. The use of catalysts, such as ruthenium picolinate (B1231196) clusters, has been explored to facilitate the oxidation of alcohols to carboxylic acids in an aqueous medium, which can be a greener approach.

Table 1: Comparison of Oxidizing Agents for the Conversion of Benzylic Alcohols/Aldehydes to Benzoic Acids

| Oxidizing Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| tert-Butyl hydroperoxide (TBHP) | Ni(II) complex | DMF | 90 | 95 (benzaldehyde) | researchgate.net |

| Hydrogen Peroxide (H2O2) | Co(AC)2 | - | - | 89.20 (p-tert-butylbenzoic acid) | researchgate.net |

| Air | Cobalt acetylacetonate(II) | - | 150 | 94.8 (p-tert-butylbenzoic acid) | researchgate.net |

Grignard or Organolithium Carbonation Approaches

An alternative strategy for installing the carboxylic acid group involves the use of organometallic reagents, such as Grignard or organolithium species. This approach typically begins with a halogenated precursor, for example, 4-bromo-1-(benzyloxy)-2-(tert-butyl)benzene.

The synthesis of benzoic acid from bromobenzene (B47551) via a Grignard reagent is a classic example of this methodology. The process involves reacting the aryl halide with magnesium metal in an ethereal solvent to form the Grignard reagent, which is then carboxylated using solid carbon dioxide (dry ice). A subsequent acidic workup yields the desired benzoic acid. This method is highly effective for introducing a carboxyl group onto an aromatic ring.

Similarly, organolithium reagents can be used. These are typically generated by halogen-metal exchange or direct deprotonation of an aromatic C-H bond. The resulting aryllithium species reacts with carbon dioxide to afford the lithium carboxylate, which upon acidification, gives the benzoic acid.

Hydrolysis of Ester Derivatives

The hydrolysis of ester precursors, such as methyl or ethyl 4-(benzyloxy)-3-(tert-butyl)benzoate, is a straightforward and widely used method for obtaining the corresponding carboxylic acid. This reaction can be catalyzed by either acid or base.

Basic hydrolysis, also known as saponification, is often preferred as it is an irreversible process that typically proceeds to completion. The reaction involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. This produces the carboxylate salt, which is then protonated in a separate acidic workup step to yield the free carboxylic acid. For instance, the hydrolysis of methyl benzoates can be achieved with high yields using aqueous potassium hydroxide. chemicalbook.com

Acid-catalyzed hydrolysis, the reverse of Fischer esterification, is a reversible reaction. To drive the equilibrium towards the products, a large excess of water is typically used.

Table 2: Conditions for the Hydrolysis of Benzoic Acid Esters

| Ester Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate | NaOH, HCl | Water, Methanol | Reflux | 4 | 95 | |

| Methyl 3,4-bis(benzyloxy)benzoate | KOH, HCl | 1,4-Dioxane, Methanol | 85 | 2 | 79 | chemicalbook.com |

| Ethyl 4-hydroxy[1-13C]benzoate | NaOH, HCl | Water | Room Temp | 24 | - | orgsyn.org |

Total Synthesis Approaches for this compound

A plausible total synthesis of this compound can be envisioned starting from readily available precursors. One logical approach would involve the synthesis of the key intermediate, 4-hydroxy-3-tert-butylbenzoic acid, followed by the protection of the hydroxyl group as a benzyl ether.

The synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid, a structurally related compound, is well-documented and often achieved through the Kolbe-Schmitt reaction. google.comepo.org This reaction involves the carboxylation of a phenoxide, in this case, the phenoxide derived from 2,6-di-tert-butylphenol, with carbon dioxide under pressure and at elevated temperatures. A similar strategy could potentially be adapted for the synthesis of 4-hydroxy-3-tert-butylbenzoic acid from 2-tert-butylphenol.

Once 4-hydroxy-3-tert-butylbenzoic acid is obtained, the final step would be the benzylation of the phenolic hydroxyl group. This is typically achieved by reacting the phenol with benzyl bromide or benzyl chloride in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone or acetonitrile (B52724). This Williamson ether synthesis is a reliable method for the formation of benzyl ethers.

An alternative total synthesis could involve the initial benzylation of a suitable phenolic precursor, followed by the introduction of the tert-butyl group and subsequent formation of the carboxylic acid. However, the regioselectivity of the tert-butylation step would need to be carefully controlled.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is critical for maximizing the yield and purity of the final product while minimizing reaction times and the formation of byproducts. For the synthesis of this compound, each step of the proposed synthetic routes can be optimized.

In the oxidation of aldehyde precursors, factors such as the choice of oxidizing agent, catalyst loading, reaction temperature, and solvent can significantly impact the outcome. For instance, in the oxidation of p-tert-butyltoluene to p-tert-butylbenzoic acid, the reaction temperature and catalyst concentration were found to be key parameters affecting the conversion and yield. researchgate.net

For Grignard reactions, the purity of the magnesium and the exclusion of moisture are paramount for achieving high yields of the Grignard reagent. The temperature at which the carbonation is performed can also influence the efficiency of the reaction.

In ester hydrolysis, the concentration of the acid or base catalyst, the reaction temperature, and the choice of solvent can be adjusted to optimize the rate and completeness of the reaction. For sterically hindered esters, more forcing conditions, such as higher temperatures or stronger bases, may be necessary.

The benzylation of the phenolic hydroxyl group can be optimized by varying the base, solvent, and temperature. The choice of the benzylating agent (e.g., benzyl bromide vs. benzyl chloride) can also affect the reaction rate. The use of phase-transfer catalysts can sometimes improve the efficiency of Williamson ether syntheses.

Purification Methodologies in Synthetic Protocols

The purification of this compound and its precursors is a critical step in its synthesis to ensure the removal of unreacted starting materials, byproducts, and other impurities. The choice of purification method depends on the physical and chemical properties of the compound being purified, such as its solubility, polarity, and volatility. Commonly employed techniques include recrystallization and column chromatography.

Recrystallization is a widely used method for purifying solid compounds. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. An impure solid is dissolved in a minimum amount of a hot solvent in which the desired compound is highly soluble and the impurities are either sparingly soluble or highly soluble. Upon cooling, the solubility of the desired compound decreases, leading to the formation of crystals, while the impurities remain in the solution (mother liquor). The purified crystals are then collected by filtration. The choice of solvent is crucial for successful recrystallization.

Column chromatography is another powerful technique for the separation and purification of compounds from a mixture. This method is based on the differential adsorption of the components of a mixture onto a solid stationary phase (such as silica (B1680970) gel or alumina) as a liquid mobile phase (the eluent) is passed through the column. Compounds with a higher affinity for the stationary phase travel down the column more slowly than those with a lower affinity, resulting in their separation. The polarity of the eluent can be varied to control the rate at which the compounds move through the column.

For aromatic carboxylic acids like this compound, a combination of these methods is often employed to achieve high purity. Initial purification of the crude product may be carried out by recrystallization, followed by column chromatography if further purification is required.

The following table summarizes the purification methodologies that can be applied to this compound and its key precursor, 4-hydroxy-3-(tert-butyl)benzoic acid.

| Compound | Purification Method | Key Parameters |

| 4-Hydroxy-3-(tert-butyl)benzoic acid | Recrystallization | Solvent: Water or aqueous ethanol. The compound has good solubility in hot water and lower solubility in cold water. |

| Procedure: Dissolve the crude acid in a minimum amount of hot solvent. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. | ||

| This compound | Recrystallization | Solvent: A mixture of polar and non-polar solvents, such as ethanol/water or ethyl acetate (B1210297)/hexane (B92381). The optimal solvent system needs to be determined experimentally. |

| Procedure: Similar to the recrystallization of the precursor, the crude product is dissolved in a minimal amount of the hot solvent mixture. Slow cooling promotes the formation of pure crystals, which are then isolated by filtration. | ||

| Column Chromatography | Stationary Phase: Silica gel is commonly used. | |

| Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The ratio of the solvents is optimized to achieve good separation. For instance, a gradient elution starting with a low polarity mixture and gradually increasing the polarity can be effective. | ||

| Detection: The fractions can be monitored by thin-layer chromatography (TLC) to identify those containing the pure product. |

Detailed research findings indicate that for many substituted benzoic acids, recrystallization from an appropriate solvent system is a highly effective method for obtaining material of high purity. For instance, the purification of similar compounds often involves dissolving the crude product in a hot alcohol, such as ethanol or methanol, and then adding water until the solution becomes slightly turbid. Upon cooling, the product crystallizes out.

In cases where impurities have similar solubility profiles to the desired product, column chromatography becomes indispensable. The choice of eluent is critical; a typical starting point for acidic compounds on silica gel is a mixture of hexane and ethyl acetate, often with a small amount of acetic acid added to the eluent to prevent tailing of the acidic spot on the TLC plate and to improve the separation.

Advanced Spectroscopic and Spectrometric Methodologies for Structural Elucidation of 4 Benzyloxy 3 Tert Butyl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their connectivity to neighboring protons. For 4-(Benzyloxy)-3-(tert-butyl)benzoic acid, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the tert-butyl group, the benzylic methylene (B1212753) protons, and the aromatic protons on both the benzoic acid and benzyl (B1604629) rings. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) would be critical for assigning each proton to its specific position.

Hypothetical ¹H NMR Data Table for this compound (Note: This table is a hypothetical representation of expected signals and not based on experimental data.)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.4 | s | 9H | C(CH₃)₃ |

| ~5.2 | s | 2H | OCH₂Ph |

| ~7.0-8.0 | m | 8H | Ar-H |

| ~12.0 | br s | 1H | COOH |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and electronic environment (e.g., aliphatic, aromatic, carbonyl).

Hypothetical ¹³C NMR Data Table for this compound (Note: This table is a hypothetical representation of expected signals and not based on experimental data.)

| Chemical Shift (δ, ppm) | Assignment |

| ~30 | C(CH₃)₃ |

| ~35 | C(CH₃)₃ |

| ~70 | OCH₂Ph |

| ~115-160 | Ar-C |

| ~170 | COOH |

While 1D NMR provides fundamental information, 2D NMR techniques are essential for unambiguously assembling the molecular structure.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to establish the connectivity of protons within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the tert-butyl group and the benzyloxy group to the correct positions on the benzoic acid ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can also be used to deduce its structure by analyzing its fragmentation pattern.

HRMS provides a very precise measurement of the molecular mass of a compound, which allows for the determination of its elemental formula. For this compound (C₁₈H₂₀O₃), HRMS would confirm the molecular weight with high accuracy, distinguishing it from other compounds with the same nominal mass.

ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like carboxylic acids. In positive ion mode, one would expect to observe the protonated molecule [M+H]⁺, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be prominent. Analysis of the fragmentation pattern in tandem MS (MS/MS) experiments would provide further structural information. For instance, the loss of the benzyl group or the tert-butyl group would be expected fragmentation pathways, and the masses of the resulting fragment ions would help to confirm the connectivity of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. While the specific IR spectrum for this compound is not widely published, its characteristic absorption bands can be predicted with high accuracy by examining the spectra of analogous compounds, such as benzoic acid, 4-benzyloxybenzoic acid, and 4-tert-butylbenzoic acid. nist.govchemicalbook.comnist.govdocbrown.info

The IR spectrum of this compound is expected to exhibit several key absorption bands that correspond to its distinct structural features: the carboxylic acid group, the benzyloxy group, the tert-butyl group, and the substituted benzene (B151609) ring.

A hallmark of a carboxylic acid in an IR spectrum is the very broad absorption band due to the O-H stretching vibration of the hydroxyl group, which typically appears in the range of 3300 to 2500 cm⁻¹. docbrown.info This broadening is a result of hydrogen bonding between the carboxylic acid molecules. docbrown.info Another prominent feature is the sharp and intense C=O (carbonyl) stretching band, which for an aromatic carboxylic acid is expected between 1700 and 1680 cm⁻¹. docbrown.info The C-O stretching vibration of the carboxylic acid group will likely be observed in the 1320-1210 cm⁻¹ region. docbrown.info

The benzyloxy group will contribute a C-O-C (ether) stretching vibration, typically seen around 1250-1000 cm⁻¹. The presence of the two aromatic rings (one from the benzoic acid moiety and one from the benzyl group) will give rise to C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring, which are expected in the 1600-1450 cm⁻¹ region.

The tert-butyl group will be identifiable by its characteristic C-H bending vibrations. Specifically, a strong absorption band around 1365 cm⁻¹ is indicative of the tert-butyl group.

Interactive Data Table: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1700 - 1680 | Sharp, Strong |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Medium |

| Aromatic Ring | C-H Stretch | > 3000 | Medium |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium-Weak |

| Ether (Benzyloxy) | C-O-C Stretch | 1250 - 1000 | Medium-Strong |

| tert-Butyl | C-H Bend | ~1365 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule and the extent of conjugation. The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the substituted benzene ring, which acts as a chromophore. The absorption maxima (λmax) are influenced by the electronic effects of the substituents: the benzyloxy, tert-butyl, and carboxylic acid groups.

Based on data for similar compounds like benzoic acid, which has absorption maxima at approximately 194 nm, 230 nm, and 274 nm, we can infer the spectral characteristics of the target molecule. sielc.com The benzyloxy group, being an electron-donating group, is likely to cause a bathochromic (red) shift in the absorption bands of the benzoic acid chromophore, moving them to longer wavelengths. The tert-butyl group, being a weak electron-donating group, will have a lesser effect.

The expected electronic transitions are primarily π → π* transitions within the aromatic system. The presence of the extended conjugation through the benzyloxy group would lower the energy gap for these transitions, resulting in absorption at longer wavelengths.

Interactive Data Table: Predicted UV-Vis Absorption Maxima for this compound

| Compound | λmax (nm) | Transition Type |

| Benzoic Acid | ~230, ~274 | π → π |

| This compound (Predicted) | > 230, > 274 | π → π |

X-ray Crystallography for Solid-State Structure Determination (if crystalline form is investigated)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Currently, there are no published crystal structures for this compound in the Cambridge Structural Database. However, the crystal structure of the closely related compound, 4-(benzyloxy)benzoic acid, has been determined. In the solid state, 4-(benzyloxy)benzoic acid forms centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two molecules.

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating it from any unreacted starting materials or byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most common methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC method would be the most suitable approach. nih.govhelixchrom.comusda.gov

In a typical setup, a C18 column would be used as the stationary phase. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often with a small amount of acid (like phosphoric or formic acid) to suppress the ionization of the carboxylic acid group and ensure good peak shape. helixchrom.comusda.gov Detection is typically achieved using a UV detector set at one of the absorption maxima of the compound as determined by UV-Vis spectroscopy.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, due to the low volatility and high polarity of the carboxylic acid group, direct analysis of this compound by GC is challenging. researchgate.netnih.gov The polar nature of the carboxylic acid can lead to poor peak shape and strong interactions with the stationary phase. researchgate.net

To overcome these issues, derivatization is typically required to convert the carboxylic acid into a more volatile and less polar ester derivative. researchgate.netnih.govnih.govcolostate.edu Common derivatizing agents include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) ester, or alkylating agents to form methyl or other alkyl esters. researchgate.netnih.govcolostate.edu Once derivatized, the compound can be readily analyzed on a standard non-polar or medium-polarity capillary GC column, such as one with a polydimethylsiloxane-based stationary phase, coupled with a flame ionization detector (FID) or a mass spectrometer (MS) for detection. nih.govnih.govresearchgate.net

Reactivity Profiles and Mechanistic Investigations of 4 Benzyloxy 3 Tert Butyl Benzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for nucleophilic acyl substitution and reduction reactions. Its reactivity is influenced by the electronic effects of the substituents on the aromatic ring.

Esterification and Amidation Reactions

The carboxylic acid functional group of 4-(Benzyloxy)-3-(tert-butyl)benzoic acid readily undergoes esterification with various alcohols under acidic or coupling agent-mediated conditions. Acid-catalyzed esterification, a classic method, typically involves heating the benzoic acid derivative with an alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. Alternatively, modern coupling agents provide milder and often more efficient routes to esters. For instance, the use of N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP) facilitates the formation of an ester linkage at room temperature by activating the carboxylic acid. nih.gov

Amidation reactions proceed through similar activation pathways. The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine. google.com Direct amidation can also be achieved using peptide coupling agents such as HOBT (Hydroxybenzotriazole) and a carbodiimide, which facilitate amide bond formation under mild conditions. google.com

| Transformation | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Esterification | Alcohol (R-OH), H₂SO₄ (cat.), Heat | Ester (R-COOR') | researchgate.net |

| Esterification | Alcohol (R'-OH), DCC, DMAP, CH₂Cl₂ | Ester (R-COOR') | nih.gov |

| Amidation (via Acyl Chloride) | 1. SOCl₂, DMF (cat.) 2. Amine (R'-NH₂), Base | Amide (R-CONHR') | google.com |

| Amidation (Direct Coupling) | Amine (R'-NH₂), HOBT, DIC, DIPEA, THF | Amide (R-CONHR') | google.com |

Reduction to Alcohol or Aldehyde

The carboxylic acid group can be reduced to a primary alcohol. This transformation typically requires strong reducing agents due to the low electrophilicity of the carboxylate carbon. Lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (B95107) (THF) is highly effective for this reduction, converting the benzoic acid to the corresponding benzyl (B1604629) alcohol derivative. nih.govacs.org Borane-THF complexes (BH₃·THF) are also used for this purpose and can offer different selectivity profiles in complex molecules. acs.org

The selective reduction of a carboxylic acid to an aldehyde is more challenging as aldehydes are more easily reduced than carboxylic acids. This transformation often requires conversion of the carboxylic acid to a derivative like an acyl chloride or Weinreb amide, followed by reduction with a milder, sterically hindered reducing agent such as lithium tri-tert-butoxyaluminum hydride.

Recent advancements have focused on the chemoselective hydrogenation of benzoic acids to benzyl alcohols using heterogeneous catalysts. For example, ruthenium-tin catalysts (Ru-Sn/Al₂O₃) have shown high selectivity for the hydrogenation of the carboxylic group while leaving the aromatic ring intact. researchgate.netqub.ac.uk This method avoids the use of stoichiometric metal hydride reagents.

| Target Product | Reagents and Conditions | Key Features | Reference |

|---|---|---|---|

| Primary Alcohol | Lithium Aluminum Hydride (LiAlH₄), THF | Strong, non-selective reducing agent. | nih.govacs.org |

| Primary Alcohol | Borane Tetrahydrofuran Complex (BH₃·THF) | Reduces carboxylic acids in the presence of some other functional groups. | acs.org |

| Primary Alcohol | Ru-Sn/Al₂O₃ catalyst, H₂, High T/P | Catalytic hydrogenation, chemoselective for the COOH group. | researchgate.netqub.ac.uk |

Reactions Involving the Benzyloxy Group

The benzyloxy group serves as a robust protecting group for the phenolic oxygen, which can be selectively removed or, under certain conditions, participate in other reactions.

Selective Deprotection Strategies (e.g., Hydrogenolysis)

The most common method for cleaving a benzyl ether is catalytic hydrogenolysis. This reaction involves treating the substrate with hydrogen gas (H₂) in the presence of a noble metal catalyst, typically palladium on carbon (Pd/C). The reaction proceeds under mild conditions (room temperature and atmospheric pressure of H₂) and is highly selective, yielding the corresponding phenol (B47542), 3-(tert-butyl)-4-hydroxybenzoic acid, and toluene (B28343) as a byproduct. This method is favored for its clean conversion and simple workup.

Alternative deprotection methods include the use of strong acids like HBr in acetic acid or Lewis acids such as boron trichloride (B1173362) (BCl₃), although these conditions are harsher and may affect other functional groups in the molecule.

Substitutions and Rearrangements Involving the Benzyloxy Ether

The benzylic ether linkage is generally stable to a wide range of reaction conditions, including many oxidizing and reducing agents, as well as non-acidic bases. Reactions involving substitution at the benzylic carbon or rearrangement of the benzyloxy group are not common under typical synthetic conditions. The C-O bond can be cleaved under strongly acidic conditions, which may proceed via an Sₙ1-type mechanism involving a stable benzyl cation intermediate.

Electrophilic Aromatic Substitution Reactions on the Benzoic Acid Core

Electrophilic aromatic substitution (EAS) on the benzoic acid core of this compound is directed by the cumulative electronic and steric effects of the three substituents: the benzyloxy group, the tert-butyl group, and the carboxylic acid group.

-COOH (Carboxylic Acid): This group is strongly deactivating and a meta-director due to its electron-withdrawing resonance and inductive effects. reddit.com

-O-benzyl (Benzyloxy): This group is strongly activating and an ortho, para-director due to the electron-donating resonance effect of the ether oxygen.

-C(CH₃)₃ (tert-Butyl): This alkyl group is weakly activating and an ortho, para-director through inductive effects and hyperconjugation. stackexchange.comucla.edu

The outcome of an EAS reaction is determined by the competition between these directing effects. The powerful activating and ortho, para-directing nature of the benzyloxy group is expected to dominate the reaction's regioselectivity. The deactivating carboxylic acid group will disfavor substitution on the positions ortho and para to it.

Considering the positions on the aromatic ring:

Position 2: Ortho to the benzyloxy group and ortho to the tert-butyl group. This position is electronically activated but severely sterically hindered by the adjacent bulky tert-butyl group. libretexts.org

Position 5: Meta to the benzyloxy group, meta to the tert-butyl group, and ortho to the carboxylic acid. This position is deactivated by all three groups.

Position 6: Ortho to the benzyloxy group and meta to the carboxylic acid. This position is electronically activated by the benzyloxy group and not significantly hindered.

Therefore, electrophilic attack is most likely to occur at Position 6 , which is activated by the strongly donating benzyloxy group and is not sterically encumbered.

| Substituent | Electronic Effect | Directing Influence | Reference |

|---|---|---|---|

| -O-benzyl | Activating (Resonance) | Ortho, Para | ucla.edu |

| -C(CH₃)₃ | Activating (Inductive/Hyperconjugation) | Ortho, Para | stackexchange.comlibretexts.org |

| -COOH | Deactivating (Resonance/Inductive) | Meta | reddit.com |

Regioselectivity Directed by Substituents (benzyloxy, tert-butyl, carboxylic acid)

The directing effects of the substituents on this compound are a primary determinant of its regioselectivity in electrophilic aromatic substitution reactions. The benzyloxy group, an alkoxy substituent, is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the aromatic ring through resonance. Similarly, the tert-butyl group, an alkyl substituent, is a weak activating group and also an ortho-, para-director, primarily through an inductive effect.

Conversely, the carboxylic acid group is a deactivating group and a meta-director. This is because the carbonyl group withdraws electron density from the aromatic ring, making it less susceptible to electrophilic attack, particularly at the ortho and para positions.

In the case of this compound, the powerful ortho-, para-directing influence of the benzyloxy group and the weaker directing effect of the tert-butyl group are in opposition to the meta-directing effect of the carboxylic acid. Generally, activating groups have a more pronounced directing effect than deactivating groups. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the activating benzyloxy and tert-butyl groups.

Specifically, the positions on the aromatic ring can be analyzed as follows:

Position 2: Ortho to the tert-butyl group and meta to the benzyloxy and carboxylic acid groups.

Position 5: Ortho to the benzyloxy group and meta to the tert-butyl and carboxylic acid groups.

Position 6: Ortho to the carboxylic acid group and meta to the benzyloxy and tert-butyl groups.

Given the strong activating and ortho-, para-directing nature of the benzyloxy group, position 5 is the most likely site for electrophilic attack. However, the steric bulk of the adjacent tert-butyl group can influence this outcome.

Influence of Steric Hindrance from the tert-Butyl Group

The tert-butyl group is known for its significant steric bulk, which can impede the approach of reactants to adjacent positions on the aromatic ring. stackexchange.comnumberanalytics.com In this compound, the tert-butyl group at position 3 sterically hinders the ortho position 2. This steric hindrance makes electrophilic attack at this position less favorable, even though it is ortho to an activating group.

For example, in the nitration of t-butylbenzene, the para product is formed in a significantly higher proportion compared to the ortho product, a direct consequence of the steric hindrance posed by the t-butyl group. stackexchange.com A similar effect would be anticipated for this compound, further favoring electrophilic substitution at position 5, which is ortho to the strongly activating benzyloxy group but not sterically hindered by the tert-butyl group.

The interplay between electronic and steric effects can be summarized in the following table:

| Position | Electronic Effects | Steric Effects | Predicted Reactivity |

| 2 | Activated (ortho to tert-butyl), Deactivated (meta to benzyloxy and COOH) | Highly Hindered | Low |

| 5 | Highly Activated (ortho to benzyloxy), Deactivated (meta to tert-butyl and COOH) | Unhindered | High |

| 6 | Deactivated (ortho to COOH), Deactivated (meta to benzyloxy and tert-butyl) | Unhindered | Very Low |

Nucleophilic Aromatic Substitution Reactions (if applicable)

Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. wikipedia.orgchemistrysteps.com These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

The aromatic ring of this compound is substituted with two electron-donating groups (benzyloxy and tert-butyl) and one moderately deactivating group (carboxylic acid). In the absence of a strong electron-withdrawing group like a nitro group, and a suitable leaving group, this compound is not expected to be highly reactive towards nucleophilic aromatic substitution under standard conditions. For SNAr to be plausible, the carboxylic acid would likely need to be converted to a better leaving group, or a different, more strongly activated derivative would be required.

Free Radical Reactions Involving Aromatic or Alkyl Moieties

The benzylic position of the benzyloxy group and the tertiary hydrogens of the tert-butyl group are potential sites for free radical reactions. For instance, benzylic bromination, often carried out using N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator, could selectively introduce a bromine atom at the benzylic carbon of the benzyloxy group. masterorganicchemistry.comresearchgate.net The resulting benzylic radical is stabilized by resonance with the adjacent phenyl ring.

Similarly, the tert-butyl group, while generally less reactive towards free radical halogenation than benzylic positions, could potentially undergo substitution under forcing conditions. However, the benzylic position is the more likely site for such reactions.

An example of a potential free radical reaction is the bromination of the benzylic position:

| Reactant | Reagents | Product | Reaction Type |

| This compound | NBS, AIBN, CCl₄ | 4-(Bromophenylmethoxy)-3-(tert-butyl)benzoic acid | Free Radical Bromination |

Transition Metal-Catalyzed Transformations of this compound or Its Derivatives

Derivatives of this compound can be valuable substrates in a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

To participate in cross-coupling reactions, the aromatic ring of this compound would typically need to be functionalized with a leaving group, such as a halide (Br, I) or a triflate. For instance, if a bromine atom were introduced at position 5 (the most activated and least hindered position), the resulting aryl bromide could undergo Suzuki, Heck, or Sonogashira coupling reactions.

Suzuki Coupling: Reaction of the aryl bromide derivative with a boronic acid or ester in the presence of a palladium catalyst and a base would lead to the formation of a biaryl compound. nih.govorganic-chemistry.org

Heck Reaction: Coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base would introduce a vinyl group onto the aromatic ring. nih.govrsc.org

Sonogashira Coupling: Reaction with a terminal alkyne, catalyzed by palladium and copper, would result in the formation of an aryl-alkyne. scielo.brnih.gov

A hypothetical reaction scheme for a Suzuki coupling is presented below:

| Aryl Halide Derivative | Coupling Partner | Catalyst/Base | Product |

| 5-Bromo-4-(benzyloxy)-3-(tert-butyl)benzoic acid | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-(Benzyloxy)-5-phenyl-3-(tert-butyl)benzoic acid |

C-H Activation and Functionalization

Direct C-H activation and functionalization offer a more atom-economical approach to modifying the aromatic ring, avoiding the need for pre-functionalization with a leaving group. mdpi.com The carboxylic acid group can act as a directing group in some transition metal-catalyzed C-H activation reactions, typically favoring functionalization at the ortho position.

In this compound, the positions ortho to the carboxylic acid are positions 2 and 6. Position 2 is sterically hindered by the tert-butyl group. Therefore, C-H activation directed by the carboxylic acid would likely occur at position 6. Various transition metals, including palladium, rhodium, and iridium, are known to catalyze such transformations. nih.govnih.gov

For instance, a palladium-catalyzed C-H arylation directed by the carboxylic acid group could potentially introduce an aryl group at position 6.

| Substrate | Reagent | Catalyst/Conditions | Product |

| This compound | Iodobenzene | Pd(OAc)₂, Ag₂CO₃ | 4-(Benzyloxy)-6-phenyl-3-(tert-butyl)benzoic acid |

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

A thorough search of scientific databases and chemical literature did not yield any specific studies that have employed kinetic and spectroscopic methods to elucidate the reaction mechanisms of this compound. Research in this area would be invaluable for understanding the rate-determining steps, identifying reaction intermediates, and proposing detailed mechanistic pathways for its various transformations.

Hypothetically, such studies could involve:

Kinetic Studies: Monitoring the rate of reactions, such as esterification or ether cleavage, under varying concentrations of reactants and catalysts. This would help in determining the reaction order and rate constants.

Spectroscopic Analysis: Utilizing techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to identify and characterize reactants, intermediates, and products, thereby providing insights into the structural changes occurring during a reaction.

Without experimental data, no substantive data tables on kinetic parameters or spectroscopic shifts for reaction monitoring can be presented.

Influence of Reaction Conditions on Reaction Pathway and Selectivity

Similarly, there is a lack of published research detailing how different reaction conditions—such as temperature, solvent, catalyst, and pressure—influence the reaction pathways and selectivity of this compound. The interplay between the sterically demanding tert-butyl group and the electronically activating benzyloxy group would likely lead to interesting regioselective outcomes in reactions like nitration or halogenation, but this has not been experimentally documented in the public domain.

Potential areas of investigation would include:

Temperature Effects: Higher temperatures might favor debenzylation or decarboxylation, while lower temperatures could favor kinetically controlled products in electrophilic substitutions.

Catalyst Choice: Different catalysts (e.g., acid vs. base catalysis for esterification, or various Lewis acids for Friedel-Crafts reactions) would be expected to yield different products or efficiencies.

Due to the absence of specific research, a data table summarizing the effects of various conditions on reaction outcomes cannot be compiled.

Applications of 4 Benzyloxy 3 Tert Butyl Benzoic Acid As a Synthetic Building Block and Precursor

Utilization in the Synthesis of Complex Aromatic Systems

The structural features of 4-(benzyloxy)-3-(tert-butyl)benzoic acid make it an excellent starting material for the synthesis of complex, multi-substituted aromatic systems. The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, or can be used in coupling reactions. The benzyloxy group serves as a protected phenol (B47542), which can be deprotected at a later synthetic stage to reveal a reactive hydroxyl group. The tert-butyl group provides steric hindrance, which can direct reactions to specific positions on the aromatic ring and can also enhance the solubility of intermediates and final products in organic solvents.

One of the primary applications of this compound in this context is in palladium-catalyzed cross-coupling reactions. rsc.orgnih.gov These reactions are fundamental in organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, the carboxylic acid can be converted to an aryl halide or triflate, which can then participate in Suzuki, Stille, or Heck coupling reactions to form biaryl compounds or introduce unsaturated substituents. The ability to control the regioselectivity of these reactions is crucial for the synthesis of complex aromatic structures with well-defined substitution patterns.

The following table outlines representative palladium-catalyzed cross-coupling reactions where derivatives of this compound could be employed:

| Reaction Name | Reactant 1 (derived from target compound) | Reactant 2 | Catalyst/Reagents | Product Type |

| Suzuki Coupling | Aryl halide or triflate | Organoboron compound | Pd catalyst, Base | Biaryl |

| Stille Coupling | Aryl halide or triflate | Organotin compound | Pd catalyst | Biaryl |

| Heck Coupling | Aryl halide or triflate | Alkene | Pd catalyst, Base | Aryl-substituted alkene |

| Buchwald-Hartwig Amination | Aryl halide or triflate | Amine | Pd catalyst, Base, Ligand | Arylamine |

The strategic placement of the tert-butyl and benzyloxy groups allows for the sequential functionalization of the aromatic ring, leading to the construction of highly elaborate molecular architectures that are often found in pharmaceuticals, functional materials, and agrochemicals.

Role as a Key Intermediate in the Preparation of Advanced Pharmaceutical Precursors

Benzoic acid derivatives are integral to the synthesis of a wide array of pharmaceutical compounds. nih.gov this compound, with its protected hydroxyl group and reactive carboxylic acid, is a valuable intermediate for creating advanced pharmaceutical precursors. The benzyloxy group is a common protecting group for phenols in multi-step syntheses, as it is stable to a variety of reaction conditions and can be readily removed by catalytic hydrogenation.

This compound can be used to introduce a substituted phenyl moiety into a larger drug scaffold. For example, the carboxylic acid can be coupled with an amine-containing fragment to form an amide bond, a common linkage in many drug molecules. Subsequently, deprotection of the benzyloxy group can provide a phenol that can be further functionalized or may be a key pharmacophoric feature.

An example of a synthetic pathway where a similar benzyloxybenzoic acid derivative is utilized involves the synthesis of selective Peroxisome Proliferator-Activated Receptor α (PPARα) agonists, which are being investigated for the treatment of retinal disorders. nih.gov In such syntheses, a 4-benzyloxybenzaldehyde is coupled with an aminobenzoic acid via reductive amination to create a diarylamine scaffold. This highlights the utility of the benzyloxy group in protecting a phenolic hydroxyl during the construction of complex molecules with potential therapeutic applications.

The following table summarizes the key functional groups of this compound and their roles in the synthesis of pharmaceutical precursors:

| Functional Group | Role in Synthesis | Potential Transformations |

| Carboxylic Acid | Coupling with other molecules (e.g., amines, alcohols), directing group for ortho-lithiation. | Amide formation, ester formation, reduction to an alcohol, Curtius rearrangement. |

| Benzyloxy Group | Protecting group for the phenolic hydroxyl. | Deprotection via catalytic hydrogenation to yield a phenol. |

| Tert-butyl Group | Steric directing group, enhances solubility. | Generally stable, can influence the conformation of the final molecule. |

Incorporation into Polymeric Materials or Supramolecular Assemblies

While direct applications of this compound in polymerization are not extensively documented, its structural motifs are relevant to the design of monomers for specialty polymers and components for supramolecular assemblies. Benzoic acid derivatives, in general, are used in the production of polyesters and polyamides. nih.gov The carboxylic acid functionality of the title compound allows for its potential incorporation into polymer backbones through condensation polymerization with diols or diamines. The bulky tert-butyl group could influence the polymer's physical properties, such as increasing its glass transition temperature and improving its solubility in organic solvents.

In the realm of supramolecular chemistry, the ability of carboxylic acids to form strong hydrogen bonds is a key driving force for self-assembly. The hydrogen bonding between carboxylic acid groups can lead to the formation of well-defined dimers or larger aggregates. nih.gov The specific substitution pattern of this compound could lead to the formation of unique supramolecular structures. The interplay between the hydrogen bonding of the carboxylic acid, potential π-π stacking of the aromatic rings, and the steric influence of the tert-butyl group could direct the self-assembly into interesting and potentially functional architectures like liquid crystals.

Derivatization for Material Science Applications (e.g., liquid crystals)

The derivatization of benzoic acid derivatives is a well-established strategy for the synthesis of liquid crystals. researchgate.netmdpi.com These materials have unique properties, existing in a state between a conventional liquid and a solid crystal, and are widely used in display technologies. The rod-like shape of many benzoic acid derivatives is conducive to the formation of liquid crystalline phases.

This compound can serve as a core component in the synthesis of calamitic (rod-shaped) liquid crystals. The carboxylic acid group can be esterified with various phenolic compounds, which often contain long alkyl or alkoxy chains, to create the final liquid crystalline molecule. The benzyloxy group can be retained as part of the rigid core or can be deprotected to allow for further modification. The tert-butyl group can influence the packing of the molecules in the liquid crystalline phase, potentially affecting the mesophase type and the transition temperatures.

A study on the synthesis of a novel liquid crystal, 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate, demonstrates the utility of a benzyloxy-containing building block in creating complex, multi-ring liquid crystalline structures. nih.gov This example, while not using the exact tert-butyl substituted analogue, highlights the synthetic strategies that would be applicable.

The following table provides an overview of how the structural components of this compound can be modified for liquid crystal synthesis:

| Structural Component | Modification Strategy | Impact on Liquid Crystal Properties |

| Carboxylic Acid | Esterification with a substituted phenol (e.g., with a long alkyl chain). | Elongates the molecular structure, promoting mesophase formation. |

| Benzyloxy Group | Can be retained as part of the rigid core or deprotected for further functionalization. | Contributes to the rigidity of the molecular core. |

| Tert-butyl Group | Provides steric bulk. | Can influence molecular packing and the type of mesophase observed. |

Use in the Construction of Natural Product Analogues

Natural products are a rich source of inspiration for the development of new therapeutic agents. The synthesis of natural product analogues, which are structurally related to the natural product but have been modified to improve their properties, is a common strategy in medicinal chemistry. Benzoic acid moieties are found in a wide range of natural products. tu-braunschweig.de

This compound can be a useful building block for the synthesis of analogues of natural products that contain a substituted benzoic acid core. The specific substitution pattern of this compound allows for the introduction of a unique combination of steric and electronic features into the analogue. For example, in the synthesis of analogues of compounds with a phenolic hydroxyl group, the benzyloxy group can serve as a protected precursor. The tert-butyl group can be used to probe the steric requirements of a biological target or to improve the pharmacokinetic properties of the analogue.

While specific examples of the use of this compound in the synthesis of natural product analogues are not readily found in the literature, its utility can be inferred from the general principles of medicinal chemistry and the known reactivity of its functional groups.

Theoretical and Computational Chemistry Studies on this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there are no specific theoretical or computational chemistry studies published for the compound This compound .

As a result, it is not possible to provide detailed, scientifically accurate information for the requested sections and subsections, which include:

Theoretical and Computational Chemistry Studies on 4 Benzyloxy 3 Tert Butyl Benzoic Acid

Rational Design of Derivatives with Tuned Reactivity or Selectivity

In the absence of direct research on this specific compound, any discussion on the rational design of its derivatives would be speculative and not based on published research findings. Therefore, no detailed research findings or data tables can be provided.

Future Perspectives and Emerging Research Avenues for 4 Benzyloxy 3 Tert Butyl Benzoic Acid

Development of Novel and Sustainable Synthetic Routes

Traditional synthesis of 4-(Benzyloxy)-3-(tert-butyl)benzoic acid would likely involve multi-step processes, such as the tert-butylation of a hydroxybenzoic acid precursor followed by Williamson ether synthesis and subsequent oxidation. Future research will likely focus on developing more efficient, sustainable, and atom-economical routes.

Key areas for exploration could include:

Late-Stage C-H Functionalization: Directly introducing the tert-butyl or benzyloxy groups onto a pre-formed benzoic acid skeleton using transition-metal catalysis would represent a significant improvement. Methodologies involving directed C-H activation, ortho to the carboxylic acid directing group, could provide a regioselective pathway, although the steric hindrance of the tert-butyl group would be a considerable challenge to overcome. nih.gov

Renewable Feedstocks: Investigating synthetic pathways that utilize bio-based starting materials is a critical avenue for sustainable chemistry. Lignin, a complex aromatic biopolymer, can be broken down into benzoic acid derivatives. rsc.org Future work could explore the conversion of lignin-derived platform molecules into the target compound, thereby reducing reliance on petrochemical sources.

Catalytic Oxidation: The development of catalytic systems for the selective oxidation of a corresponding p-tert-butyltoluene precursor would be a key step. Research into catalysts that are robust, recyclable, and operate under mild conditions with green oxidants like air or hydrogen peroxide would align with the principles of sustainable synthesis.

Exploration of Organocatalytic and Biocatalytic Transformations

The use of biological and small-molecule organic catalysts offers pathways to highly selective and environmentally benign transformations, which remain largely unexplored for this compound.

Organocatalysis: While the current structure lacks a straightforward handle for asymmetric organocatalysis, derivatives of this compound could be targeted. For instance, reactions at the benzylic position or transformations of other functional groups introduced to the aromatic rings could be rendered enantioselective using chiral organocatalysts.

Biocatalysis: The field of biocatalysis presents significant opportunities. Microorganisms and isolated enzymes have demonstrated the ability to perform challenging reactions on aromatic compounds, such as selective hydroxylations. nih.govresearchgate.net Future research could involve:

Enzymatic Hydroxylation: Screening for or engineering enzymes like cytochrome P450 monooxygenases or dioxygenases that can selectively hydroxylate one of the aromatic rings. nih.gov This could provide valuable intermediates for further functionalization.

Microbial Transformations: Utilizing whole-cell biotransformation to modify the compound. nih.gov Microbes could potentially de-benzylate, hydroxylate, or perform other modifications on the molecule under mild, aqueous conditions. The steric bulk of the substituents would likely require screening for specialized enzymes capable of accommodating the substrate. mdpi.com

Integration into Flow Chemistry Systems

Flow chemistry, or continuous-flow synthesis, provides enhanced control over reaction parameters, improves safety, and facilitates scalability. nih.gov Applying this technology to the synthesis and derivatization of this compound is a promising future direction.

Improved Safety and Control: Syntheses involving hazardous reagents or highly exothermic steps could be performed more safely in microreactors, where rapid heat and mass transfer mitigate risks. nih.gov

High-Throughput Optimization: Flow systems enable rapid screening of reaction conditions (temperature, pressure, catalyst loading, residence time) to quickly identify optimal synthetic protocols. This would be particularly useful for challenging reactions, such as the functionalization of the sterically hindered aromatic core. acs.org

Multi-Step Telescoped Synthesis: Complex synthetic sequences could be "telescoped" into a single continuous process, eliminating the need for isolation and purification of intermediates. For example, a flow process could be designed for the carboxylation of a Grignard reagent precursor followed by an in-line esterification. durham.ac.ukresearchgate.net This would significantly improve efficiency and reduce waste.

Advanced Materials Science Applications Beyond Current Scope

The unique structure of this compound suggests its potential as a building block for advanced functional materials, drawing inspiration from its parent compounds. 4-tert-Butylbenzoic acid is used as a chain terminator and modifier in alkyd resins, penpet.comvinatiorganics.comwikipedia.orgfusokk.co.jp while molecules containing benzyloxybenzoate units are known to form liquid crystals. nih.gov

Future research could explore its use in:

High-Performance Polymers: Incorporation as a monomer or additive into polyesters, polyamides, or other polymers. The bulky tert-butyl group could enhance thermal stability and solubility, while the benzyloxy group could influence properties like refractive index and mechanical flexibility.

Liquid Crystals: Investigating the potential of its derivatives to exhibit liquid crystalline phases. The interplay between the rigid benzoic acid core and the flexible benzyloxy and bulky tert-butyl groups could lead to novel mesophases.

Functional Coatings and Additives: Leveraging the properties of 4-tert-butylbenzoic acid, the compound could serve as a modifier for resins and coatings, potentially improving weather resistance, UV stability, and flow characteristics. vinatiorganics.com Its salts with various metals or amines could also be investigated as PVC stabilizers or corrosion inhibitors. penpet.com

Mechanistic Studies on Underexplored Reactions

A thorough understanding of the reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. For this compound, the interplay between the electronic effects of the electron-donating benzyloxy group and the significant steric hindrance from the ortho-tert-butyl group is of fundamental interest.

Prospective mechanistic studies include:

Kinetics of Esterification: Quantifying the impact of the ortho-tert-butyl group on the rate of esterification. Such studies would provide valuable data on the extent of steric shielding of the carboxylic acid.

Electrophilic Aromatic Substitution: Investigating the regioselectivity of reactions like nitration or halogenation. Understanding how the directing effects of the existing substituents compete and how steric hindrance influences the outcome is a key research question.

Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to model reaction pathways, predict transition state energies, and rationalize experimental observations. nih.gov This could guide the development of new reactions, such as selective C-H activation at the less hindered positions.

Potential for Incorporation into Novel Supramolecular Architectures

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. The carboxylic acid group is a well-established motif for forming robust hydrogen-bonded dimers and other assemblies.

Future research in this area could focus on:

Self-Assembly Studies: Investigating the self-assembly of this compound on surfaces using techniques like scanning tunneling microscopy (STM). The bulky substituents would dictate the packing geometry, potentially leading to porous 2D networks with unique dimensions. mpg.de

Crystal Engineering: Systematically studying the crystal structures of the acid and its salts. This could reveal how the bulky groups frustrate or guide the formation of common hydrogen-bonding patterns, leading to novel crystalline architectures.

Host-Guest Chemistry: If porous supramolecular networks can be formed, they could be explored for their ability to host smaller guest molecules. The chemical nature of the benzyloxy and tert-butyl groups would define the properties of the resulting cavities. nih.gov

Green Chemistry Approaches in its Synthesis and Derivatization

Applying the principles of green chemistry is essential for modern chemical research and production. wjpmr.com For this compound, this involves a holistic approach to its lifecycle.

Future green chemistry research avenues include:

Benign Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, supercritical CO2, or bio-derived solvents. The use of surfactants in aqueous media to facilitate reactions of hydrophobic compounds is a particularly relevant strategy.

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis to reduce reaction times and energy consumption compared to conventional heating. chemmethod.com

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product, such as catalytic addition reactions, thereby minimizing waste.

Waste Valorization: Developing processes where byproducts can be recycled or repurposed, contributing to a circular chemical economy.

Q & A

Q. What are the common synthetic routes for 4-(Benzyloxy)-3-(tert-butyl)benzoic acid, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. A key intermediate is often prepared via Suzuki-Miyaura cross-coupling , where a boronic acid derivative (e.g., [4-(benzyloxy)-3-tert-butylphenyl]boronic acid) reacts with a halogenated benzoate ester under palladium catalysis . Subsequent hydrolysis of the ester group (e.g., using NaOH or LiOH) yields the final carboxylic acid.

- Characterization : Intermediates are validated using NMR (¹H/¹³C) to confirm regiochemistry and HPLC (>95% purity thresholds) . Mass spectrometry (e.g., ESI-MS) verifies molecular weight consistency .

Q. What analytical techniques are recommended for purity assessment and structural confirmation?

- Methodological Answer :

- Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) is standard, using C18 columns and acetonitrile/water gradients .

- Structural Confirmation :

- FT-IR identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid).

- X-ray crystallography (if crystalline) resolves absolute stereochemistry, though this compound may require derivatization for crystallization .

Q. How do solubility properties impact experimental design in biological assays?

- Methodological Answer : The compound’s low aqueous solubility (due to hydrophobic tert-butyl and benzyloxy groups) necessitates solubilization in DMSO or ethanol. For cell-based studies, ensure final solvent concentrations ≤0.1% to avoid cytotoxicity. Solubility is empirically tested via dynamic light scattering (DLS) or nephelometry .

Advanced Research Questions

Q. What strategies mitigate racemization during synthesis or storage?

- Methodological Answer : Racemization can occur at the stereogenic center adjacent to the tert-butyl group. To minimize this:

Q. How do electronic effects of substituents influence regioselective functionalization?